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Introduction: Iridoids are a class of monoterpenoids that serve as precursors to a wide range of

biologically active compounds, including the potent anti-cancer agent vincristine. The

sustainable production of these valuable molecules is a significant challenge due to their

complex structures and low abundance in their native plant sources. Metabolic engineering of

microbial hosts, particularly Saccharomyces cerevisiae, offers a promising alternative for the

scalable and cost-effective production of iridoids. This document provides detailed application

notes and protocols for the metabolic engineering of yeast for the biosynthesis of (+)-iridodial
and its related precursor, nepetalactol.

Metabolic Pathway and Engineering Strategies
The biosynthesis of (+)-iridodial in yeast begins with the endogenous precursor geranyl

pyrophosphate (GPP), which is converted through a series of enzymatic steps catalyzed by

heterologously expressed plant enzymes.

Core Biosynthetic Pathway from GPP to Nepetalactol and Iridodial:

Geraniol Synthase (GES): Converts GPP to geraniol.

Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-

hydroxygeraniol.
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8-hydroxygeraniol oxidoreductase (GOR or 8HGO): Oxidizes 8-hydroxygeraniol to 8-

oxogeranial.

Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form

nepetalactol, which exists in equilibrium with its open-chain form, iridodial.

Key Metabolic Engineering Strategies in S. cerevisiae:

Enhancing Precursor Supply: Overexpression of key enzymes in the native mevalonate

(MVA) pathway to increase the intracellular pool of GPP.

Expression of Heterologous Pathway: Codon-optimization and expression of the core

biosynthetic enzymes (GES, G8H, GOR, ISY) from various plant sources.

Minimizing Byproduct Formation: Deletion of endogenous yeast genes that encode enzymes

responsible for the formation of shunt products. For instance, deletion of genes encoding old

yellow enzymes (OYEs) can prevent the reduction of pathway intermediates.[1][2]

Quantitative Data Summary
The following tables summarize the production titers of key intermediates and the final product,

nepetalactol (a precursor to (+)-iridodial), achieved in various engineered S. cerevisiae strains.

Table 1: Geraniol Production in Engineered S. cerevisiae

Strain Engineering
Strategy

Geraniol Titer (mg/L) Reference

Base strain with combined

strategies
11.4 --INVALID-LINK--

Overexpression of tCrGES,

EcAtoB, and HMGS in Y.

lipolytica

341.17 [3]

Overexpression of 3 copies of

tCrGES and single copies of

ERG10, HMGS, tHMG1, IDI in

Y. lipolytica

~1000 [3]
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Table 2: 8-Hydroxygeraniol Production in Engineered S. cerevisiae

Strain Engineering
Strategy

8-Hydroxygeraniol Titer
(mg/L)

Reference

Engineered chassis and

optimized G8H expression

>30-fold improvement over

starting strain
[4]

Fed-batch fermentation with

engineered strain
227 --INVALID-LINK--

Table 3: Nepetalactol Production in Engineered S. cerevisiae

Strain Engineering
Strategy

Nepetalactol Titer (mg/L) Reference

Deletion of five genes involved

in α,β-unsaturated carbonyl

metabolism

5.2-fold increase in selectivity --INVALID-LINK--

Whole-cell biocatalysis from 8-

hydroxygeraniol
45 [5][6]

De novo production in

engineered strain
6 --INVALID-LINK--

Semi-biosynthesis with

optimized bioprocess
153 [6][7]

De novo production in

Aspergillus oryzae
7.2 [8][9]

Experimental Protocols
Plasmid Construction for Pathway Expression
This protocol describes the general steps for constructing plasmids to express the iridoid

biosynthesis pathway in S. cerevisiae.

Materials:
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E. coli strain for plasmid propagation (e.g., DH5α)

Yeast expression vectors (e.g., pRS series with different auxotrophic markers)

Codon-optimized synthetic genes for GES, G8H, GOR, and ISY

Restriction enzymes and T4 DNA ligase

High-fidelity DNA polymerase for PCR

DNA purification kits

Protocol:

Gene Amplification: Amplify the codon-optimized genes (GES, G8H, GOR, ISY) using PCR

with primers that add appropriate restriction sites for cloning into the chosen yeast

expression vectors.

Vector Preparation: Digest the yeast expression vectors with the corresponding restriction

enzymes.

Ligation: Ligate the amplified gene fragments into the digested vectors using T4 DNA ligase.

Transformation into E. coli: Transform the ligation products into competent E. coli cells and

select for transformants on appropriate antibiotic-containing media.

Plasmid Purification and Verification: Isolate the plasmids from the selected E. coli colonies

and verify the correct insertion of the genes by restriction digest and DNA sequencing.

Yeast Strain and Transformation
Yeast Strain: A commonly used parent strain for metabolic engineering is S. cerevisiae BY4741

(MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0).[6][10][11][12] This strain has several auxotrophic

markers that can be used for plasmid selection.

Lithium Acetate (LiAc) Transformation Protocol:
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Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow

overnight at 30°C with shaking.

Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of

~0.2 and grow to an OD600 of 0.6-0.8.

Harvest and Wash Cells: Centrifuge the cells, discard the supernatant, and wash the cell

pellet with sterile water.

Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate

for 30 minutes at 30°C.

Transformation:

Pellet the competent cells and resuspend in a transformation mix containing:

240 µL of 50% (w/v) PEG 3350

36 µL of 1.0 M LiAc

25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

5 µL of plasmid DNA (0.1-1 µg)

Fill to a final volume of 360 µL with sterile water.

Vortex vigorously and incubate at 42°C for 40 minutes.

Plating: Pellet the cells, remove the transformation mix, resuspend in sterile water, and plate

on selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient for

plasmid selection.

Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Fed-Batch Fermentation
Media:
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Batch Medium: A defined minimal medium such as Verduyn medium containing glucose as

the carbon source.

Feeding Medium: A concentrated solution of glucose and other limiting nutrients.

Protocol:

Seed Culture: Inoculate a single colony of the engineered yeast strain into 10 mL of

appropriate selective medium and grow overnight at 30°C.

Bioreactor Inoculation: Use the seed culture to inoculate a bioreactor containing the batch

medium.

Batch Phase: Grow the culture in batch mode at 30°C, maintaining a pH of 5.0 and ensuring

adequate aeration. Monitor the glucose concentration.

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in

dissolved oxygen), start the fed-batch phase by feeding the concentrated nutrient solution.

The feed rate can be controlled to maintain a low glucose concentration, which can help to

avoid the Crabtree effect and maximize biomass and product formation.

Sampling: Take samples periodically to measure cell density (OD600) and for metabolite

analysis.

Metabolite Extraction and Quantification
Extraction Protocol:

Harvest Cells: Take a known volume of the yeast culture and centrifuge to pellet the cells.

Solvent Extraction: Add a suitable organic solvent, such as ethyl acetate or a mixture of

chloroform and methanol, to the cell pellet and the supernatant to extract the iridoids.[8]

Vortex and Incubate: Vortex the mixture vigorously and incubate to ensure complete

extraction.

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
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Collect Organic Phase: Carefully collect the organic phase containing the iridoids.

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute

the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for

GC-MS analysis.

GC-MS Quantification:

GC Column: Use a suitable capillary column for terpene analysis (e.g., HP-5MS).

Temperature Program: Develop a temperature gradient to separate the compounds of

interest. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a

high temperature (e.g., 300°C).

Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the

compounds based on their mass spectra and retention times compared to authentic

standards. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity

and accuracy.

Quantification: Create a calibration curve using certified reference standards of (+)-iridodial
and/or nepetalactol to quantify the concentration of these compounds in the samples.

Visualizations
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Caption: Engineered metabolic pathway for (+)-iridodial biosynthesis in yeast.
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Caption: Experimental workflow for (+)-iridodial production in yeast.
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Caption: Key engineering strategies for enhanced (+)-iridodial production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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